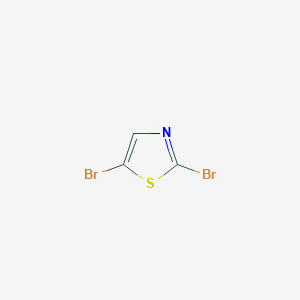

2,5-Dibromothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBIQFJKUZZLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310094 | |

| Record name | 2,5-Dibromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-78-4 | |

| Record name | 2,5-Dibromothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromothiazole: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromothiazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its unique chemical structure, featuring two bromine atoms at positions 2 and 5 of the thiazole ring, allows for regioselective functionalization, making it an attractive scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a discussion of its applications in drug discovery and material science.

Physicochemical Properties

This compound is a white to pale brown crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBr₂NS | [2][4] |

| Molecular Weight | 242.92 g/mol | |

| Appearance | White to pale cream to pale brown crystalline powder or fused solid. | |

| Melting Point | 45-49 °C | |

| Boiling Point | 242.8 °C at 760 mmHg | |

| Density | 2.324 g/cm³ | |

| Solubility | Soluble in Methanol. | |

| Flash Point | 110 °C (closed cup) | |

| IUPAC Name | 2,5-dibromo-1,3-thiazole | |

| CAS Number | 4175-78-4 |

Spectral Data:

-

¹H NMR: A single peak is observed in the ¹H NMR spectrum.

-

¹³C NMR, IR, and Mass Spectrometry: Detailed spectral data are available in various databases.

Synthesis and Reactivity

The synthesis of this compound can be achieved through sequential bromination and debromination methods, providing a reliable route to this important building block.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the work of Rasmussen et al. (2017), which describes the synthesis of the full family of bromothiazoles.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Materials:

-

Thiazole

-

Bromine

-

Appropriate solvent (e.g., acetic acid)

-

Reducing agent for debromination (e.g., sodium bisulfite)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Bromination: Thiazole is subjected to exhaustive bromination using an excess of bromine in a suitable solvent, such as acetic acid, to yield 2,4,5-tribromothiazole.

-

Debromination: The resulting 2,4,5-tribromothiazole is then selectively debrominated at the 4-position. This can be achieved using a reducing agent like sodium bisulfite. The reaction conditions (temperature, reaction time) need to be carefully controlled to favor the formation of the desired 2,5-dibromo isomer.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. For specific quantities, reaction conditions, and safety precautions, it is crucial to consult the original literature.

Chemical Reactivity and Functionalization

The two bromine atoms on the thiazole ring exhibit different reactivities, allowing for regioselective functionalization. The C2-position is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. This property is extensively utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, to introduce a wide range of substituents.

Diagram 2: Functionalization of this compound

Caption: General workflow for functionalizing this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the regioselective Suzuki coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Note: The choice of catalyst, base, solvent, and temperature can influence the regioselectivity and yield of the reaction.

Experimental Protocol: Stille Cross-Coupling

The Stille coupling provides an alternative method for C-C bond formation using organotin reagents.

Materials:

-

This compound

-

Organostannane reagent (e.g., aryltributylstannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (1-5 mol%).

-

Add the anhydrous, degassed solvent.

-

Add the organostannane reagent (1.0-1.2 eq) via syringe.

-

Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled, and the product is worked up. Purification is typically performed by column chromatography.

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Thiazole derivatives exhibit a wide range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key starting material for the synthesis of libraries of substituted thiazole derivatives for screening and lead optimization in drug discovery programs. The ability to selectively introduce different functional groups at the 2- and 5-positions allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Diagram 3: Role of this compound in Drug Discovery

Caption: Logical workflow of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physical and chemical properties, coupled with established synthetic and functionalization protocols, make it an important tool for researchers in academia and industry. The ability to regioselectively introduce a variety of substituents through cross-coupling reactions has positioned this compound as a key intermediate in the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize it in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,5-Dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,5-dibromothiazole, a key intermediate in organic synthesis and drug discovery.[1] The document details the most common synthetic route, reaction parameters, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound proceeds via a two-step reaction sequence starting from 2-aminothiazole. This process involves the initial bromination of the thiazole ring at the 5-position, followed by a Sandmeyer-type reaction to replace the 2-amino group with a second bromine atom.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step process: the formation of the intermediate 2-amino-5-bromothiazole, followed by its conversion to the final product, this compound.

Caption: Synthetic pathway for this compound from 2-Aminothiazole.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiazole

This initial step involves the electrophilic bromination of 2-aminothiazole.

Protocol:

-

Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.[2]

-

Slowly add bromine (8 mmol) dropwise to the cooled solution.[2]

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromothiazole, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound from 2-Amino-5-bromothiazole

This step involves the diazotization of the amino group followed by a Sandmeyer reaction.

Protocol:

-

Prepare a solution of 2-amino-5-bromothiazole (70 mmol) in a mixture of 86% phosphoric acid (106 mL) and concentrated nitric acid (19.2 mL).

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (110 mmol) in water (26 mL) over 45 minutes, maintaining the temperature at -5 °C.

-

Stir the mixture for an additional 15 minutes at -5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(II) bromide (CuBr₂) in hydrobromic acid (HBr). Note: The literature on Sandmeyer reactions supports the use of copper(I) halides, however, protocols for similar heterocyclic systems have utilized copper(II) bromide, which can be reduced in situ or participate in the catalytic cycle.

-

Slowly add the cold diazonium salt solution to the copper bromide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the mixture into water and extract with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Reaction Data Summary

| Parameter | Step 1: Bromination | Step 2: Sandmeyer Reaction | Overall |

| Starting Material | 2-Aminothiazole | 2-Amino-5-bromothiazole | 2-Aminothiazole |

| Key Reagents | Bromine, Acetic Acid | Sodium Nitrite, H₃PO₄, HNO₃, CuBr₂ | - |

| Temperature | 0 °C to Room Temp. | -5 °C to Room Temp. | - |

| Reaction Time | 2 hours | ~1 hour (diazotization), Overnight (Sandmeyer) | - |

| Reported Yield | ~75% | Variable | ~38-79% (literature range) |

Purification of this compound

The crude this compound obtained from the synthesis typically exists as a white to brown crystalline powder and requires purification to remove unreacted starting materials and byproducts. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

The general workflow for the purification of this compound is outlined below. The choice between recrystallization and column chromatography will depend on the purity of the crude product and the scale of the reaction.

Caption: General purification workflow for this compound.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid compounds when the impurities have different solubility profiles from the desired product.

Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, hexanes, and mixtures such as hexane/ethyl acetate or ethanol/water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol

Column chromatography is employed for the separation of compounds based on their differential adsorption to a stationary phase.

Protocol:

-

Stationary Phase: The most common stationary phase for this type of compound is silica gel.

-

Mobile Phase (Eluent) Selection: Determine an appropriate eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexanes). An ideal system will give the product a retention factor (Rf) of approximately 0.2-0.4.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.

-

Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

-

Fraction Collection: Collect the eluting solvent in a series of fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

| Property | Value |

| Molecular Formula | C₃HBr₂NS |

| Molecular Weight | 242.92 g/mol |

| Appearance | White to brown crystalline powder |

| Melting Point | 45-49 °C (lit.) |

| Boiling Point | 135-139 °C (lit.) |

| CAS Number | 4175-78-4 |

| Purity (Typical) | 97% |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and scale of operation. Standard laboratory safety procedures should be followed at all times, particularly when handling bromine and strong acids.

References

The Solubility of 2,5-Dibromothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibromothiazole, a key intermediate in organic synthesis and pharmaceutical research.[1] Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative and semi-quantitative data, alongside a detailed, generalized experimental protocol for determining its solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like."[2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] The process of dissolution involves the overcoming of intermolecular forces within the solid crystal lattice by the forces of attraction between the solute and solvent molecules. Factors such as temperature, pressure, and the molecular structure of both the solute and the solvent play a crucial role in determining the extent of solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for handling the compound and for developing appropriate analytical methods for solubility determination.

| Property | Value | Reference |

| Molecular Formula | C₃HBr₂NS | |

| Molecular Weight | 242.92 g/mol | |

| Appearance | White to brown crystalline powder | |

| Melting Point | 45-49 °C | |

| Boiling Point | 242.8 °C at 760 mmHg | |

| Density | 2.324 g/cm³ |

Quantitative Solubility Data

| Solvent | Reported Solubility | Conditions | Reference |

| Methanol | Soluble | Not specified | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (411.66 mM) | Requires sonication for dissolution. The hygroscopic nature of DMSO can impact solubility. |

The lack of extensive public data underscores the necessity for researchers to determine solubility in their specific solvent systems of interest experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. The following protocol provides a detailed methodology that can be adapted for measuring the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period to reach equilibrium. The time required can vary from 12 hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, or HPLC with a suitable detector).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

3. Analytical Method Development:

-

UV-Vis Spectroscopy: Develop a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest and measuring their absorbance at the wavelength of maximum absorption (λmax).

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with an appropriate column and mobile phase to achieve good separation and quantification of this compound. A calibration curve should be generated using standard solutions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

2,5-Dibromothiazole: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,5-Dibromothiazole, a heterocyclic compound utilized as a key intermediate in organic synthesis.[1] Due to its hazard profile, a thorough understanding of its properties and associated safety protocols is imperative for all personnel handling this chemical. This document outlines the known hazards, safe handling procedures, emergency response, and the experimental basis for these recommendations.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary [2][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₃HBr₂NS |

| Molecular Weight | 242.92 g/mol |

| Appearance | Beige or white to brown crystalline powder |

| Melting Point | 45-49 °C |

| Boiling Point | 242.8 °C at 760 mmHg |

| Flash Point | 110 °C (closed cup) |

| Density | 2.324 g/cm³ |

| Solubility | Soluble in Methanol |

| Vapor Pressure | 0.0518 mmHg at 25°C |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control exposure to dust and vapors.

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Proper PPE is the primary barrier against exposure. The following should be worn at all times when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. |

| Skin Protection | Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used. |

Handling Procedures:

-

Avoid contact with skin and eyes.

-

Avoid the formation and inhalation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents, as they are incompatible.

-

For long-term storage, some suppliers recommend storing in a freezer under -20°C in an inert atmosphere.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures:

-

General Advice: Consult a physician and show them this safety data sheet.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate PPE. Avoid dust formation and breathing vapors. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.

Toxicological Information and Experimental Protocols

The hazard classifications for this compound are based on toxicological data. While specific studies on this compound are not publicly available, the classifications are derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity: No quantitative data for acute oral, dermal, or inhalation toxicity is available. However, the substance is classified as causing skin, eye, and respiratory irritation. These determinations are typically made using the following standardized protocols.

Experimental Protocols:

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404):

-

Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: A single dose of the test substance (0.5 g for solids) is applied to a small area of skin (approx. 6 cm²) on a single experimental animal, typically an albino rabbit. The application site is covered with a gauze patch. The exposure period is 4 hours. After exposure, the residual substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of the effects.

-

Confirmation: If an irritant response is observed in the initial test, the result may be confirmed using up to two additional animals.

-

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405):

-

Principle: This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Methodology: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye serves as an untreated control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of ocular reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling). The observation period can extend up to 21 days to evaluate the reversibility of any observed effects.

-

Confirmation: If a severe irritant or corrosive effect is not observed in the first animal, the test may be confirmed with up to two additional animals.

-

-

Bacterial Reverse Mutation Test / Ames Test (Based on OECD Guideline 471):

-

Principle: This widely used in vitro assay screens for the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine).

-

Methodology: The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes) to simulate mammalian metabolism. The exposure is typically done using the plate incorporation or pre-incubation method.

-

Observation: The bacteria are plated on a minimal agar medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form visible colonies.

-

Evaluation: The mutagenic potential is evaluated by comparing the number of revertant colonies in the test plates to the number in the negative (solvent) control plates. A dose-dependent increase of at least two- to three-fold over the background is typically considered a positive result.

-

Stability and Reactivity

-

Chemical Stability: this compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.

-

Hazardous Polymerization: Hazardous polymerization does not occur.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety information for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

2,5-Dibromothiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2,5-Dibromothiazole, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science. This document outlines its commercial availability and cost, detailed synthesis protocols, and its application in cross-coupling reactions.

Commercial Availability and Cost

This compound is readily available from a variety of commercial suppliers. The cost can vary based on the purity and quantity required. Below is a summary of representative suppliers and their pricing.

| Supplier | Quantity | Purity | Estimated Cost (USD) |

| Ivy Fine Chemicals | 10g | - | $46.80 |

| 25g | - | $96.20 | |

| 100g | - | $289.90 | |

| Sigma-Aldrich | 5g | 97% | $63.60 |

| Fisher Scientific | 5g | 97% | Varies |

| Thermo Scientific | 5g | 97% | Varies |

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as stated by the supplier. Researchers should confirm current pricing and availability with the respective suppliers.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of thiazole. An optimized and updated protocol has been described by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017). This method avoids the use of elemental bromine, making it a safer alternative.

Experimental Protocol: Synthesis via Sequential Bromination-Debromination

This protocol is adapted from the work of Uzelac and Rasmussen (2017).

Materials:

-

2-Aminothiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of 2-Bromothiazole: To a solution of 2-aminothiazole in acetonitrile, add tert-butyl nitrite and copper(II) bromide. Stir the reaction mixture at room temperature.

-

Purification of 2-Bromothiazole: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is quenched and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to yield 2-bromothiazole.

-

Bromination to this compound: The purified 2-bromothiazole is then subjected to bromination using a suitable brominating agent in a strong acid, such as hydrobromic acid.

-

Diazotization and Bromination: A solution of sodium nitrite in water is added dropwise to the cooled reaction mixture to form the diazonium salt, which subsequently reacts to yield this compound.

-

Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.

Applications in Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the selective formation of carbon-carbon bonds at the 2- and 5-positions of the thiazole ring, providing access to a wide range of substituted thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

Representative Experimental Protocol: Suzuki Cross-Coupling

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) or another suitable base (3.0 mmol)

-

Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1 ratio)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst under a positive flow of the inert gas. Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2,5-diarylthiazole.

Synthetic Workflow

The following diagram illustrates the synthetic utility of this compound as a versatile building block in organic synthesis.

Caption: Synthetic utility of this compound.

An In-depth Technical Guide to the Key Reactive Sites on the 2,5-Dibromothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-dibromothiazole scaffold is a pivotal building block in medicinal chemistry and materials science. Its inherent reactivity and the differential electronic nature of its carbon-halogen bonds offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the key reactive sites on the this compound ring, focusing on regioselective functionalization through various synthetic methodologies. Understanding the nuanced reactivity of this heterocycle is paramount for the rational design and development of novel therapeutic agents and functional materials.

Core Reactive Sites and Their Electronic Properties

The this compound ring possesses three primary sites susceptible to chemical modification: the C2-Br bond, the C5-Br bond, and the C4-H bond. The reactivity of these sites is governed by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, as well as the bromine substituents.

-

C2 Position: The carbon at the 2-position is the most electrophilic carbon in the thiazole ring due to its proximity to both the nitrogen and sulfur atoms. This renders the C2-Br bond highly susceptible to nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

-

C5 Position: The carbon at the 5-position is also activated, though to a lesser extent than the C2 position. The C5-Br bond is readily cleaved in halogen-metal exchange reactions and can participate in various cross-coupling reactions.

-

C4 Position: The C-H bond at the 4-position is the most acidic proton on the thiazole ring, making it a target for deprotonation and subsequent functionalization, although this typically requires strong bases.

Key Regioselective Reactions at the C2 and C5 Positions

The differential reactivity of the C2-Br and C5-Br bonds allows for selective functionalization of the this compound core. This regioselectivity is often dictated by the choice of reaction conditions, including the catalyst, solvent, and temperature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions often exhibit a preference for reaction at one of the two bromine-substituted positions.

While direct and comprehensive studies on the regioselective Suzuki-Miyaura coupling of this compound are limited, valuable insights can be drawn from studies on analogous structures like 2,5-dibromo-3-hexylthiophene. Research on this thiophene derivative has shown that mono-arylation can be selectively achieved at the C5 position under specific conditions. This selectivity is attributed to the steric hindrance at the C2 position and the electronic effects of the substituents.

Table 1: Regioselective Suzuki-Miyaura Mono-Arylation of a 2,5-Dibromothiophene Analog

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of 5-aryl-2-bromo-3-hexylthiophene (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

Data adapted from a study on 2,5-dibromo-3-hexylthiophene, a close structural analog.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1) is added the arylboronic acid (1.1 equiv) and potassium carbonate (2.0 equiv).

-

The mixture is further degassed before the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

The reaction mixture is heated at 90 °C under an inert atmosphere for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired mono-arylated product.

Logical Relationship of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Similar to the Suzuki-Miyaura coupling, the Stille reaction offers a pathway for selective C-C bond formation. While specific data for this compound is scarce, studies on other dihaloheterocycles suggest that the C2 position is generally more reactive in Stille couplings due to its higher electrophilicity.[1]

Experimental Protocol: General Procedure for Regioselective Stille Coupling

-

A mixture of this compound (1.0 equiv), the organostannane reagent (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene is prepared under an inert atmosphere.

-

The reaction is heated to reflux for 12-24 hours.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to isolate the desired mono-substituted product.

Halogen-Metal Exchange (Lithiation)

Halogen-metal exchange is a powerful technique for generating organometallic intermediates, which can then be trapped with various electrophiles. For this compound, treatment with organolithium reagents like n-butyllithium (n-BuLi) results in a highly regioselective bromine-lithium exchange. It has been demonstrated that the bromine atom at the C5 position is preferentially exchanged.[2]

Table 2: Regioselective Lithiation of this compound and Electrophilic Quench

| Entry | Electrophile | Product | Yield (%) |

| 1 | Dimethylformamide (DMF) | 5-Bromo-2-thiazolecarboxaldehyde | Not Reported |

| 2 | Carbon Dioxide (CO₂) | 5-Bromo-2-thiazolecarboxylic acid | Not Reported |

| 3 | Alkyl Halide (R-X) | 2-Alkyl-5-bromothiazole | Not Reported |

Yields are not explicitly reported in the cited literature but the reaction is described as selective for the C5 position.

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench

-

To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.1 equiv) dropwise.

-

The mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

The desired electrophile (1.2 equiv) is then added to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated.

-

The crude product is purified by column chromatography.

Workflow for Lithiation and Electrophilic Quench

Caption: Step-by-step workflow for the regioselective lithiation of this compound.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound offers another avenue for functionalization. Due to the higher reactivity of the C-Br bond at the 2-position towards magnesium, it is anticipated that the Grignard reagent would form preferentially at this site. However, specific experimental data for this compound is limited.

C-H Functionalization at the C4 Position

Direct C-H functionalization represents an atom-economical approach to modifying the thiazole ring. While challenging on the electron-deficient thiazole ring, directed C-H activation strategies can be employed. For 2-bromothiazole derivatives, C-H arylation has been reported, suggesting that the C4-H bond in this compound could be a potential site for such transformations, although this remains an area for further exploration.[3]

Biological Applications of 2,5-Disubstituted Thiazole Derivatives

The 2,5-disubstituted thiazole core is a prevalent motif in a variety of biologically active compounds. The ability to selectively functionalize the 2- and 5-positions of the thiazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potential of 2,5-disubstituted thiazole derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including lung, liver, and breast cancer.[4][5] The mechanism of action often involves the inhibition of key cellular processes or signaling pathways involved in cancer progression.

Table 3: Anticancer Activity of Selected 2,5-Disubstituted Thiazole Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |

| 1 | 2-(2-chlorophenyl)-5-(4-chloro-2-methylphenyl)amido | A-549 (Lung) | 15.2 |

| 2 | 2-(hydrazinyl)-5-(substituted benzylidene) | MCF-7 (Breast) | 2.57 |

| 3 | 2-(hydrazinyl)-5-(substituted benzylidene) | HepG2 (Liver) | 7.26 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Signaling Pathway Implication in Cancer

Caption: General mechanism of action for thiazole-based anticancer agents.

Conclusion

The this compound ring is a highly valuable and versatile scaffold for the synthesis of functional molecules. The distinct reactivity of its C2-Br, C5-Br, and C4-H sites allows for a range of regioselective transformations. While palladium-catalyzed cross-coupling reactions and halogen-metal exchange are the most established methods for functionalization, emerging techniques like direct C-H activation hold promise for future synthetic strategies. The demonstrated anticancer activity of 2,5-disubstituted thiazole derivatives underscores the importance of this heterocyclic core in drug discovery and development. Further research into the precise reaction conditions and the exploration of novel transformations will undoubtedly continue to expand the synthetic utility of this compound.

References

Theoretical and Computational Deep Dive into 2,5-Dibromothiazole: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,5-dibromothiazole, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, spectroscopic properties, and in-silico analysis.

Introduction

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] Its thiazole core is a prevalent scaffold in numerous biologically active compounds and functional organic materials. Understanding the electronic structure, reactivity, and spectroscopic signatures of this compound is crucial for its effective utilization in the design and development of novel chemical entities. This guide summarizes the current knowledge base, drawing from both experimental data and computational modeling to provide a holistic view of this important molecule.

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been systematically optimized to avoid the use of elemental bromine, making the process more amenable to modern synthetic efforts.[2][3] The primary route involves sequential bromination and debromination steps, which have been well-documented.[2][4]

General Synthetic Workflow

The synthesis of this compound can be conceptualized through the following workflow, which outlines the key stages from starting materials to the purified product.

Experimental Protocols

Synthesis of this compound:

A detailed protocol for the synthesis of the full family of bromothiazoles, including this compound, has been reported by Uzelac and Rasmussen. The methods focus on sequential bromination and debromination pathways, providing a more controlled and efficient synthesis. For specific reaction conditions, including reagents, solvents, temperatures, and reaction times, consulting the original publication is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The 1H NMR spectrum of this compound is characterized by a singlet in the aromatic region, corresponding to the single proton at the C4 position of the thiazole ring.

-

13C NMR: The 13C NMR spectrum will show distinct signals for the three carbon atoms of the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic vibrational modes for the thiazole ring. Key absorptions include C-H stretching, C=N stretching, C-S stretching, and C-Br stretching frequencies.

Computational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of molecules like this compound. These computational methods provide valuable insights that complement experimental findings.

Computational Workflow

A typical workflow for the computational analysis of this compound using DFT is illustrated below. This process allows for the prediction of various molecular properties.

Detailed Computational Methodologies

Geometry Optimization:

The molecular geometry of this compound can be optimized using DFT, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice for such systems. This calculation provides the equilibrium structure of the molecule, from which parameters like bond lengths and bond angles can be extracted.

Vibrational Frequency Analysis:

Following geometry optimization, a frequency calculation is typically performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). These calculations also provide the theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra.

Electronic Structure Analysis:

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter in assessing the chemical stability and kinetic reactivity of the molecule.

Quantitative Data Summary

The following tables summarize representative theoretical data for this compound and similar compounds, calculated using DFT methods. These values provide a quantitative basis for understanding the molecule's properties.

Table 1: Calculated Geometrical Parameters (Representative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.315 | N3-C2-S1 | 114.5 |

| N3-C4 | 1.375 | C2-N3-C4 | 109.5 |

| C4-C5 | 1.370 | N3-C4-C5 | 115.0 |

| C5-S1 | 1.720 | C4-C5-S1 | 110.0 |

| S1-C2 | 1.730 | C5-S1-C2 | 91.0 |

| C2-Br | 1.870 | Br-C2-N3 | 125.0 |

| C5-Br | 1.865 | Br-C5-C4 | 128.0 |

| Note: These are representative values based on DFT calculations of similar thiazole derivatives and may vary slightly for this compound. |

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

| Wavenumber (cm-1) | Assignment |

| ~3100 | C-H stretch |

| ~1500 | C=N stretch |

| ~1400 | Thiazole ring stretch |

| ~800 | C-H out-of-plane bend |

| ~650 | C-S stretch |

| ~500 | C-Br stretch |

| Note: These are approximate values based on DFT calculations for substituted thiazoles. |

Table 3: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

| HOMO Energy | -6.8 to -7.2 |

| LUMO Energy | -1.5 to -1.9 |

| HOMO-LUMO Gap | 5.0 to 5.5 |

| Note: These values are typical for brominated thiazoles and provide an estimate of the electronic characteristics of this compound. |

Applications in Research and Development

This compound is a valuable precursor for the synthesis of a wide range of compounds with applications in:

-

Medicinal Chemistry: The thiazole ring is a key component of many pharmaceuticals. This compound allows for the introduction of various substituents at the 2- and 5-positions, enabling the generation of diverse molecular libraries for drug discovery.

-

Organic Electronics: Thiazole-containing polymers and small molecules are being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atoms on this compound serve as convenient handles for cross-coupling reactions to build up conjugated systems.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The combination of optimized synthetic protocols and robust computational methodologies offers a powerful toolkit for researchers working with this versatile building block. The presented data and workflows serve as a valuable resource for guiding future research in the design and synthesis of novel thiazole-containing compounds for a variety of applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

Methodological & Application

Synthesis of Conjugated Polymers with 2,5-Dibromothiazole Monomer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conjugated polymers utilizing the 2,5-Dibromothiazole monomer. Thiazole-containing polymers are a significant class of materials in organic electronics and medicinal chemistry due to their distinct electronic properties and biological activity. The electron-deficient nature of the thiazole ring makes it an excellent building block for creating polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as bioactive agents.[1][2]

Applications of this compound-Containing Conjugated Polymers

Conjugated polymers derived from this compound have shown promise in a variety of applications:

-

Organic Field-Effect Transistors (OFETs): The thiazole unit can enhance the electron mobility in conjugated polymers, making them suitable for n-channel and ambipolar OFETs.[1] The planarity of the polymer backbone, facilitated by the thiazole ring, promotes intermolecular π-π stacking, which is essential for efficient charge transport.

-

Organic Photovoltaics (OPVs): In OPV applications, the incorporation of this compound can lower the HOMO energy level of the polymer, leading to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE).[3][4] Thiazole-based polymers can act as either donor or acceptor materials in bulk heterojunction solar cells.

-

Drug Development and Biological Applications: Thiazole and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Polymeric structures incorporating the thiazole moiety are being explored for targeted drug delivery and as bioactive materials.

Synthesis Protocols

The synthesis of conjugated polymers from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The most common methods are Stille, Suzuki, and Kumada polymerizations.

Stille Cross-Coupling Polymerization

Stille polymerization is a versatile method that involves the reaction of an organotin compound with an organic halide. For the synthesis of polymers with this compound, it is typically copolymerized with a distannylated comonomer.

Protocol: Synthesis of a Poly(thiazole-alt-comonomer) via Stille Polymerization

Materials:

-

This compound

-

Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tolyl)₃)

-

Anhydrous toluene or other suitable solvent (e.g., chlorobenzene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Preparation: In a flame-dried Schlenk flask, add equimolar amounts of this compound and the distannyl comonomer.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask.

-

Solvent Addition: Add anhydrous toluene via cannula under an inert atmosphere. The typical concentration is around 0.1 M of the monomer.

-

Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir under an inert atmosphere for 24-72 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

-

Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol.

-

-

Drying: Dry the final polymer product under vacuum.

Diagram of Stille Polymerization Workflow:

Caption: Workflow for Stille polymerization of this compound.

Suzuki Cross-Coupling Polymerization

Suzuki polymerization involves the reaction of a boronic acid or boronic ester with an organic halide. In this case, this compound is copolymerized with a comonomer containing two boronic acid or boronic ester groups.

Protocol: Synthesis of a Poly(thiazole-alt-comonomer) via Suzuki Polymerization

Materials:

-

This compound

-

Diboronic acid or diboronic ester comonomer (e.g., a diboronic ester of fluorene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) with a phosphine ligand

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

-

Solvent system (e.g., toluene/water or THF/water)

-

Phase-transfer catalyst (e.g., Aliquat 336), if needed

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and the diboronic acid/ester comonomer in the organic solvent (e.g., toluene).

-

Aqueous Base: Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).

-

Catalyst Addition: Add the palladium catalyst and, if necessary, a phase-transfer catalyst to the reaction flask.

-

Degassing: Thoroughly degas the reaction mixture.

-

Polymerization: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.

-

Work-up:

-

Cool the reaction to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Concentrate the organic layer and precipitate the polymer into a non-solvent like methanol.

-

Collect the crude polymer by filtration.

-

-

Purification and Drying: Purify the polymer by Soxhlet extraction and dry it under vacuum as described for the Stille polymerization.

Diagram of Suzuki Polymerization Workflow:

References

- 1. GT Digital Repository [repository.gatech.edu]

- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,5-Dibromothiazole in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromothiazole is a versatile building block for the synthesis of novel organic semiconducting materials. Its electron-deficient nature makes it an attractive component in donor-acceptor (D-A) type copolymers, which are widely investigated for their applications in organic field-effect transistors (OFETs). The incorporation of the thiazole moiety can enhance intermolecular interactions and influence the frontier molecular orbital energy levels, leading to improved charge transport characteristics. These materials are promising for the development of next-generation flexible and low-cost electronics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers and the fabrication of OFET devices.

Data Presentation: Performance of this compound-Based OFETs

The performance of OFETs fabricated using polymers derived from this compound is summarized in the table below. The key performance metrics include hole mobility (μh), electron mobility (μe), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

| Polymer/Oligomer | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |

| P3 | Top-Gate, Bottom-Contact | 0.05 | - | > 10⁵ | Not Reported | [1] |

| Thiazole–Thiophene Oligomer (2) | Top-Gate, Bottom-Contact | - | 1.30 | > 10⁶ | Not Reported | [2] |

| PQTBTz-TT-C8 | Top-Gate, Bottom-Contact | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Benzobisthiadiazole-alt-bithiazole Copolymer (P1) | Not Specified | 0.11 | - | 10⁵ - 10⁷ | Not Reported |

Experimental Protocols

I. Synthesis of a Thiazole-Containing Copolymer via Stille Polymerization

This protocol describes the synthesis of a donor-acceptor copolymer using this compound and a distannylated comonomer.

Materials:

-

This compound

-

2,5-Bis(trimethylstannyl)thiophene (or other suitable distannylated comonomer)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and deoxygenated toluene

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

-

Nitrogen or Argon gas

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: In a nitrogen-filled glovebox, add this compound (1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous and deoxygenated toluene (20 mL) to the flask.

-

Polymerization: Seal the flask and heat the reaction mixture at 110 °C for 48 hours under a nitrogen atmosphere with vigorous stirring.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into methanol (200 mL).

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

-

Dissolve the polymer in chloroform and re-precipitate in methanol.

-

Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.

-

II. Fabrication of a Top-Gate, Bottom-Contact (TGBC) OFET

This protocol outlines the fabrication of an OFET device using the synthesized thiazole-based polymer.

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

-

Synthesized thiazole-containing polymer

-

Chlorobenzene (or other suitable solvent for the polymer)

-

Gold (Au) for source and drain electrodes

-

Parylene-C (or other suitable gate dielectric)

-

Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: Extremely corrosive!

-

Deionized water

-

Acetone

-

Isopropanol

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with piranha solution for 15 minutes, followed by thorough rinsing with deionized water and drying with nitrogen.

-

-

Electrode Deposition: Deposit 50 nm of gold for the source and drain electrodes onto the SiO₂ surface through a shadow mask using thermal evaporation. The channel length and width are defined by the mask (e.g., 50 µm and 1 mm, respectively).

-

Active Layer Deposition:

-

Prepare a solution of the thiazole-based polymer in chlorobenzene (e.g., 5 mg/mL).

-

Spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.

-

Anneal the film at 150 °C for 30 minutes in a nitrogen-filled glovebox.

-

-

Dielectric Layer Deposition: Deposit the gate dielectric layer (e.g., 500 nm of Parylene-C) over the active layer.

-

Gate Electrode Deposition: Evaporate a 100 nm thick gold gate electrode on top of the dielectric layer through a shadow mask.

-

Device Characterization: Characterize the electrical properties of the OFET in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of a thiazole-based polymer and the fabrication of an OFET device.

Caption: Logical relationship between material properties, processing, and OFET performance.

References

2,5-Dibromothiazole: A Versatile Building Block for High-Performance Organic Photovoltaics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Dibromothiazole is a key heterocyclic building block in the synthesis of advanced organic photovoltaic (OPV) materials. Its electron-deficient nature makes it an excellent component in donor-acceptor (D-A) conjugated polymers and small molecules, enabling the tuning of electronic properties crucial for efficient charge separation and transport in OPV devices. This document provides detailed application notes on the utility of this compound in OPV material synthesis and protocols for the preparation of a representative polymer and the fabrication of a solar cell device.

Application Notes

The thiazole moiety, due to its electron-deficient character, is a valuable component in the design of high-performance semiconducting polymers for organic solar cells. When incorporated into a polymer backbone, thiazole units can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. This modulation of frontier orbital energies is critical for achieving high open-circuit voltages (Voc) in OPV devices.

This compound serves as a versatile precursor for introducing the thiazole unit into conjugated systems. The two bromine atoms at the 2 and 5 positions are amenable to various cross-coupling reactions, most notably Stille and Suzuki couplings. These reactions allow for the facile connection of the thiazole unit with other aromatic or heteroaromatic building blocks, leading to the formation of D-A copolymers.

A common strategy involves the synthesis of a thiazole-containing monomer from this compound, which is then copolymerized with an electron-donating comonomer. For instance, this compound can be reacted with 2-tributylstannylthiophene via a Stille coupling reaction to form 2,5-bis(thiophen-2-yl)thiazole. This new monomer can then be brominated and subsequently polymerized with a distannylated comonomer to yield a conjugated polymer with alternating thiazole and thiophene units.

The incorporation of thiazole units has been shown to enhance the power conversion efficiency (PCE) of OPV devices. For example, thiazole-containing polymers, when blended with fullerene or non-fullerene acceptors, have demonstrated significant photovoltaic performance.

Quantitative Data Presentation

The following tables summarize the performance of various OPV devices incorporating thiazole-based polymers.

Table 1: Performance of Thiazole-Containing Polymer-Based Organic Solar Cells

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |

| PBDT-oTz | BTP-eC9 | 0.830 | 26.41 | 68.56 | 15.02[1] |

| PBDT-iTz | BTP-eC9 | - | - | - | 6.39[1] |

| P1 | PC71BM | - | - | - | 6.13 |

| IDT-DTzBT | PC70BM | 0.94 | 10.3 | 66 | 6.4 |

| BDT-DTzBT | PC70BM | 0.95 | 7.9 | 63 | 4.7 |

Note: The specific starting material for all polymers listed may not be this compound, but they represent the performance of thiazole-containing polymers in OPVs.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative thiazole-containing monomer starting from this compound, its subsequent polymerization, and the fabrication of an organic photovoltaic device.

Protocol 1: Synthesis of 2,5-bis(5-bromothiophen-2-yl)thiazole

This protocol describes a potential synthetic route to a key intermediate monomer.

Materials:

-

This compound

-

2-(Tributylstannyl)thiophene

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

-

Toluene, anhydrous

-

N-Bromosuccinimide (NBS)

-

Chloroform

-

Dimethylformamide (DMF)

Procedure:

-

Stille Coupling: In a nitrogen-purged flask, dissolve this compound (1 eq.) and 2-(tributylstannyl)thiophene (2.2 eq.) in anhydrous toluene.

-

Add Pd(PPh3)4 (5 mol%) to the solution.

-

Reflux the mixture for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of KF. Stir for 12 hours.

-

Extract the product with chloroform, wash the organic layer with brine, and dry over anhydrous MgSO4.

-

Purify the crude product by column chromatography on silica gel to obtain 2,5-bis(thiophen-2-yl)thiazole.

-